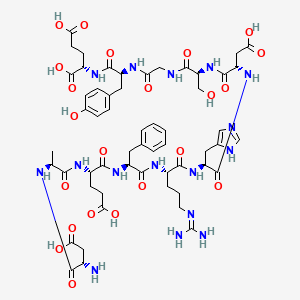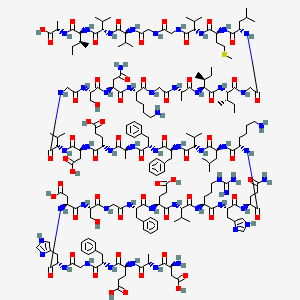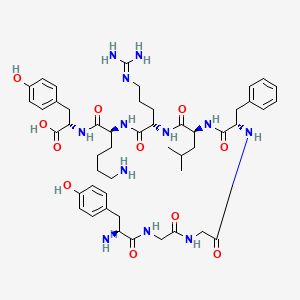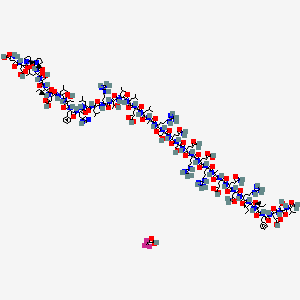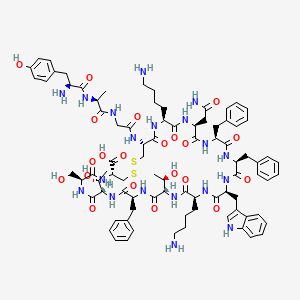
179986-89-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 179986-89-1 is known as Pancreatic Polypeptide, bovine. This compound is a linear polypeptide consisting of 36 amino acids and is primarily produced in the pancreas. It plays a significant role in inhibiting pancreatic secretion induced by secretin and cholecystokinin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pancreatic Polypeptide, bovine, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of Pancreatic Polypeptide, bovine, involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Pancreatic Polypeptide, bovine, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Pancreatic Polypeptide, bovine, include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions to ensure the stability and integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of Pancreatic Polypeptide, bovine, is the linear polypeptide itself. Modifications to the peptide can result in derivatives with altered biological activity .
Applications De Recherche Scientifique
Pancreatic Polypeptide, bovine, has a wide range of scientific research applications:
Mécanisme D'action
Pancreatic Polypeptide, bovine, exerts its effects by acting as an agonist of neuropeptide Y receptors, particularly NPYR4. It inhibits pancreatic secretion by binding to these receptors and modulating intracellular signaling pathways. This action involves the regulation of calcium ion levels and membrane potential in pancreatic cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neuropeptide Y: Another peptide that interacts with neuropeptide Y receptors but has different physiological effects.
Vasoactive Intestinal Peptide: A peptide with similar receptor interactions but different biological activities.
Uniqueness
Pancreatic Polypeptide, bovine, is unique in its specific inhibition of pancreatic secretion induced by secretin and cholecystokinin. Its high affinity for neuropeptide Y receptor 4 distinguishes it from other related peptides .
Propriétés
Numéro CAS |
179986-89-1 |
|---|---|
Formule moléculaire |
C₁₈₆H₂₈₇N₅₃O₅₆S₂ |
Poids moléculaire |
4225.78 |
Séquence |
One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


